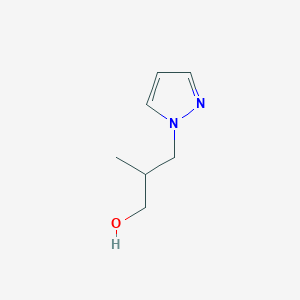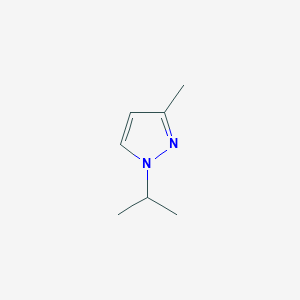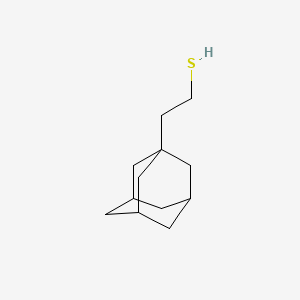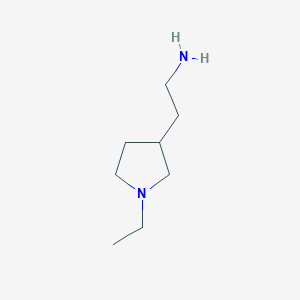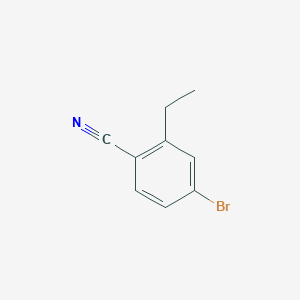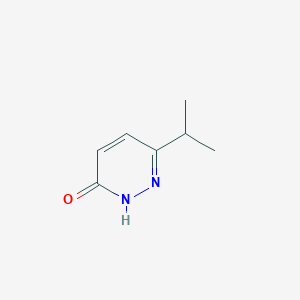
tert-Butyl 2-Cyclopentylhydrazinecarboxylate
概要
説明
tert-Butyl 2-Cyclopentylhydrazinecarboxylate is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol . It is known for its ability to bind to the tyrosine kinase receptor, leading to the inhibition of cellular proliferation . This property makes it a potential candidate for cancer treatment research .
準備方法
Synthetic Routes and Reaction Conditions
tert-Butyl 2-Cyclopentylhydrazinecarboxylate can be synthesized using tert-butyloxycarbonyl (Boc) as a protecting group for amines. The Boc group can be installed and removed under relatively mild conditions . The synthesis involves the reaction of this compound with di-tert-butyl dicarbonate in the presence of a base such as diisopropylethylamine . The reaction is typically carried out in a solvent like N,N-dimethylformamide at low temperatures (0°C) and then allowed to warm to room temperature .
Industrial Production Methods
the use of protecting groups like Boc in large-scale synthesis is common in the pharmaceutical industry due to the mild conditions required for their installation and removal .
化学反応の分析
Types of Reactions
tert-Butyl 2-Cyclopentylhydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various hydrazine derivatives .
科学的研究の応用
tert-Butyl 2-Cyclopentylhydrazinecarboxylate has several scientific research applications:
作用機序
The mechanism of action of tert-Butyl 2-Cyclopentylhydrazinecarboxylate involves its binding to the tyrosine kinase receptor. This binding inhibits the receptor’s activity, leading to a decrease in cellular proliferation . The inhibition of tyrosine kinase receptors is a common strategy in cancer treatment, as these receptors play a crucial role in cell growth and division .
類似化合物との比較
Similar Compounds
- tert-Butyl 2-Cyclobutylhydrazinecarboxylate
- tert-Butyl 2-(2-methyltetrahydro-2H-pyran-4-yl)hydrazine-1-carboxylate
- tert-Butyl 2-(1-methylpiperidin-4-yl)hydrazinecarboxylate
Uniqueness
tert-Butyl 2-Cyclopentylhydrazinecarboxylate is unique due to its specific ability to bind to tyrosine kinase receptors and inhibit cellular proliferation . This property distinguishes it from other similar compounds, making it a valuable candidate for cancer research .
特性
IUPAC Name |
tert-butyl N-(cyclopentylamino)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-11-8-6-4-5-7-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQJGTQKMJCMGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630675 | |
| Record name | tert-Butyl 2-cyclopentylhydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646071-31-0 | |
| Record name | tert-Butyl 2-cyclopentylhydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
